

4-AcO-EPT functional assay validation

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

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Quantitative Functional Assay Data

The table below summarizes the key in vitro functional activity data for 4-AcO-EPT and its active form, 4-HO-EPT, at human 5-HT2 receptor subtypes, as reported in a structure-activity relationship study [1].

Compound	5-HT2A EC50 (nM)	5-HT2A Emax (%)	5-HT2B EC50 (nM)	5-HT2B Emax (%)	5-HT2C EC50 (nM)	5-HT2C Emax (%)
4-AcO-EPT	24.0	89.0	9.8	84.0	30.3	95.1
4-HO-EPT	4.24	84.7	3.0	83.0	6.3	91.5

Abbreviations: EC50 = Half-maximal effective concentration (potency); Emax = Maximal efficacy (% relative to a reference agonist) [1].

The core finding is that 4-AcO-EPT acts as a **prodrug** for 4-HO-EPT. The data shows that 4-HO-EPT is approximately 5-6 times more potent than its acetylated precursor (4-AcO-EPT) across all three 5-HT2 receptor subtypes, while both compounds show similar high efficacy [1] [2].

Experimental Methodology

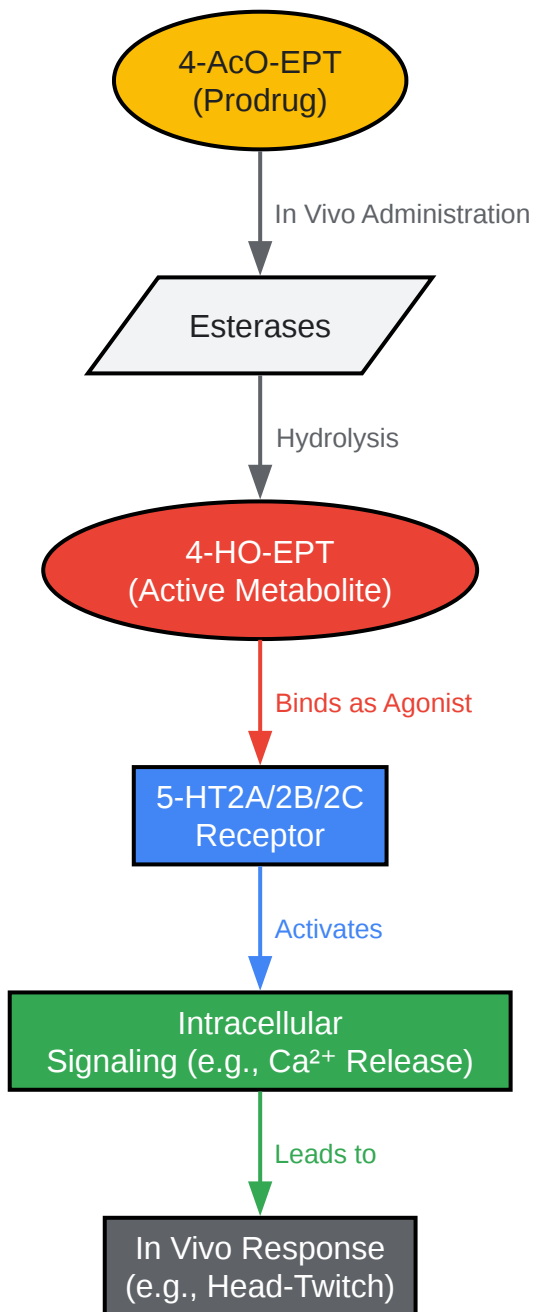
The pharmacological data in the primary source was generated using the following key experimental protocol [1]:

- **Assay Type:** Calcium mobilization assay in HEK 293T cells.
- **Methodology:** Cells were transfected to express the target human 5-HT receptor (5-HT2A, 5-HT2B, or 5-HT2C). Intracellular calcium flux was measured using fluorescent calcium-sensitive dyes after stimulation by the test compounds.
- **Data Analysis:** Concentration-response curves were generated to determine the EC50 (potency) and Emax (efficacy) values for each compound.

For in vivo validation, the **head-twitch response (HTR)** in C57BL/6J mice was used as a behavioral proxy for 5-HT2A receptor activation, which is a hallmark of psychedelic effects in rodents [1].

Pharmacological Pathway and Prodrug Metabolism

To better visualize the relationship between 4-AcO-EPT and its active metabolite, the following diagram outlines the metabolic activation and subsequent serotonin receptor signaling pathway.



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Key Validation Insights

- **Prodrug Evidence:** The significant drop in in vitro potency upon acetylation, coupled with the retained in vivo behavioral activity, strongly supports the classification of 4-AcO-EPT as a prodrug that is rapidly deacetylated in the body to 4-HO-EPT [1] [2].

- **Receptor Selectivity:** Both 4-AcO-EPT and 4-HO-EPT show a functional selectivity profile typical of psychedelic tryptamines, acting as full agonists at the 5-HT_{2C} receptor and very high-efficacy partial agonists at the 5-HT_{2A} and 5-HT_{2B} receptors [1].

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References

1. Investigation of the Structure–Activity Relationships of Psilocybin... [pmc.ncbi.nlm.nih.gov]
2. (IUCr) Bis(-acetoxy-N-ethyl-N-n-propyltryptammonium)... [iucrdata.iucr.org]

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